molecular formula C₁₀H₂₀NO₃S₂ B1140029 O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate CAS No. 681034-14-0

O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate

Cat. No. B1140029
M. Wt: 266.4
InChI Key:
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Description

Synthesis Analysis

Synthesis methods for related compounds involve various approaches. For example, the preparation of charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, highlights adaptable methods for aminoxyls synthesis, showing solubility differences across solvents (Marx & Rassat, 2002). Another study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol demonstrates the generation of various methanesulfonates and their subsequent cyclization, providing insight into potential synthesis pathways for related structures (Upadhyaya et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often employs 1H and 13C NMR spectroscopy, as well as crystallography. For instance, the crystal structure analysis of certain compounds confirmed by X-ray crystallography can shed light on the structural aspects relevant to O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate (Upadhyaya et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving sulfonothioates and related compounds can be complex. For example, methyl methanesulfonothioate reacts with amino groups, suggesting potential reactivity of similar compounds with amines (Kluger & Tsui, 1980). Another study highlights the insertion of methanesulfonylnitrene into C–H and O–H bonds, which could be relevant for understanding the reactivity of sulfonothioate compounds (Shingaki et al., 1972).

Physical Properties Analysis

The solubility and association behavior of similar compounds in various solvents have been documented, with findings indicating partial association in solvents other than water (Marx & Rassat, 2002). This information can provide insights into the physical properties of the subject compound.

Chemical Properties Analysis

Chemical properties such as reactivity with amines and the potential for various chemical transformations have been explored. The specific chemical behavior can be influenced by the compound's structure, as seen in reactions involving methanesulfonothioate derivatives (Kluger & Tsui, 1980).

Scientific Research Applications

Sulfhydryl Reactivity and Amino Group Interaction

  • Methyl methanesulfonothioate (MMTS) exhibits sulfhydryl reactivity, which can lead to the inactivation of enzymes like D-3-hydroxybutyrate dehydrogenase. This reactivity points towards potential applications in studying enzyme mechanisms and structure-function relationships, though care must be taken due to its potential to react with amino groups, producing methylsulfenamide as an undesired product (Kluger & Tsui, 1980).

Water-Solubility and Solvent Interaction

  • Charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, are fully soluble in water. This property, alongside their partial association in other solvents, opens up avenues for their use in aqueous systems and potentially in the design of solvent-specific reactions or applications (Marx & Rassat, 2002).

properties

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEBHMJXHAORCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703475
Record name O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate

CAS RN

681034-14-0
Record name O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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